molecular formula C14H9NO4S2 B14038292 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

Cat. No.: B14038292
M. Wt: 319.4 g/mol
InChI Key: LABKIXIZKCQJOX-UHFFFAOYSA-N
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Description

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring fused with a benzoic acid moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the reaction of 1,2-benzothiazole-3-thiol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. One of the primary targets is pyruvate kinase, an enzyme crucial for glycolysis. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular metabolism. This inhibition can lead to reduced energy production in cancer cells, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, differentiating it from other similar compounds. Its potential as a pyruvate kinase inhibitor further highlights its uniqueness and potential therapeutic applications .

Properties

Molecular Formula

C14H9NO4S2

Molecular Weight

319.4 g/mol

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C14H9NO4S2/c16-14(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)15-13/h1-8H,(H,16,17)

InChI Key

LABKIXIZKCQJOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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